[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
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Overview
Description
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate typically involves a multi-step process. The initial step often includes the preparation of the amino-(4-nitrophenyl)methylidene intermediate, which is then reacted with 2-(4-bromo-3,5-dimethylphenoxy)acetic acid under specific conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrophenol: A related compound with similar structural features and applications.
2-Amino-4-nitrophenol: Another similar compound used in various chemical and biological studies
Uniqueness
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is unique due to its specific structural configuration and the presence of both nitro and bromo functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O5/c1-10-7-14(8-11(2)16(10)18)25-9-15(22)26-20-17(19)12-3-5-13(6-4-12)21(23)24/h3-8H,9H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCGGGQAADSJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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